1-(3-Chloro-4-hydroxy-5-methoxyphenyl)ethanone
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Overview
Description
1-(3-Chloro-4-hydroxy-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO3 It is characterized by the presence of a chloro, hydroxy, and methoxy group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-hydroxy-5-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride at temperatures between 120-140°C . Another method includes the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-hydroxy-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-4-hydroxy-5-methoxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-hydroxy-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-Chloro-4-methoxyacetophenone
- 1-(3-Chloro-4-hydroxy-5-nitrophenyl)ethanone
Comparison: 1-(3-Chloro-4-hydroxy-5-methoxyphenyl)ethanone is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical behaviors and applications due to these functional groups.
Properties
CAS No. |
116296-35-6 |
---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-(3-chloro-4-hydroxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-4,12H,1-2H3 |
InChI Key |
UWYLEXOXSSAQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)O)OC |
Origin of Product |
United States |
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